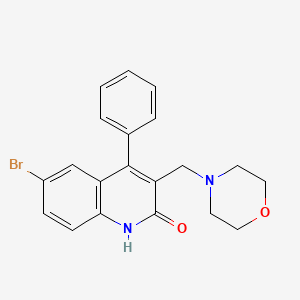

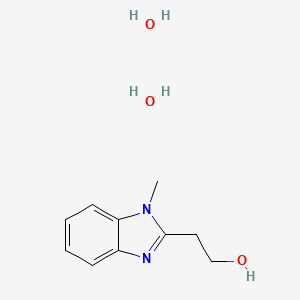

3-(2-(benzylamino)-5-bromophenyl)quinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-(benzylamino)-5-bromophenyl)quinoxalin-2(1H)-one” belongs to the class of quinoxalin-2(1H)-ones . Quinoxalin-2(1H)-ones have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .

Synthesis Analysis

The synthesis of quinoxalin-2(1H)-ones involves various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization . A wide variety of C-3-alkylated quinoxalin-2(1H)-ones were synthesized in moderate to high yields . In 2022, Shen et al. developed a three-component reaction consisting of indole, quinoxalin-2(1H)-one, and CF3SO2Na, using CuF2 as a catalyst and K2S2O8 as an oxidant, to easily obtain various 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones .Molecular Structure Analysis

The structure–activity relationships (SARs) analysis indicated that quinoxalin-2(1H)-one containing a 4-aryl-substituted thiazol-2-amine moiety was optimal for antiviral activity . Introducing a hydrogen-bond acceptor (such as ester or amide group) at the C-3 position of quinoxalin-2(1H)-one was beneficial for the antiviral potency .Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . It mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones and their reaction mechanisms .Scientific Research Applications

Chemical Reactivity and Synthesis

Quinoxaline derivatives, such as 3-(2-(benzylamino)-5-bromophenyl)quinoxalin-2(1H)-one, exhibit significant chemical reactivity, making them valuable in synthetic chemistry. For instance, quinoxalin-3(4H)-one 1-N-oxides have been demonstrated to participate in dipolar cycloaddition reactions, showcasing their reactivity as 1,3-dipoles. These reactions result in the formation of 2-arylaminoquinoxalin-3(4H)-ones, highlighting the potential of quinoxaline derivatives in constructing complex molecular architectures (Mason & Tennant, 1972).

Anticancer and Antimicrobial Potential

Quinoxaline derivatives have shown promising anticancer and antimicrobial activities in various studies. For example, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, structurally similar to quinoxaline derivatives, demonstrated significant anticancer activity against MCF-7 and WRL68 cancer cells. Docking studies indicated these compounds' potential as EGFR tyrosine kinase inhibitors, suggesting the role of quinoxaline derivatives in developing new anticancer agents (Bolakatti et al., 2020). Additionally, some quinoxaline derivatives exhibited in vitro antitumor activity, with certain benzylamino quinoxaline derivatives showing inhibitory effects on various cancer cell lines at low concentrations, emphasizing their potential in cancer research (Corona et al., 2009).

Structural and Electronic Properties

The structural and electronic properties of quinoxaline derivatives are of significant interest in material science and pharmaceutical research. For instance, the synthesis and characterization of organic salts derived from quinoxaline, such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, provide insights into the ionic nature of these compounds. Computational studies complement the understanding of their electronic properties, which is crucial for designing new materials and drugs (Faizi et al., 2018).

Future Directions

Future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields . The aim is to enrich the methods for the reaction of quinoxalin-2(1H)-ones at the C3 position, which have rich applications in materials chemistry and pharmaceutical pharmacology .

Mechanism of Action

Target of Action

Quinoxalin-2(1h)-ones, the core structure of this compound, have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry .

Mode of Action

Quinoxalin-2(1h)-ones have been known to undergo c-3 functionalization . This process involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . This functionalization has been achieved using metal-free, visible light, and electrochemically catalyzed strategies .

Biochemical Pathways

The c-3 functionalization of quinoxalin-2(1h)-ones has been associated with diverse biological activities and chemical properties .

Pharmacokinetics

The absorption and distribution of zinc, a component of this compound, have been studied in humans . After oral administration of a pharmacological dose of zinc, a regular recycling of the element in the digestive tract was observed .

Result of Action

Quinoxalin-2(1h)-ones have been associated with diverse biological activities and chemical properties .

Action Environment

The transition from metal-catalyzed to metal-free methodologies for the c-3 functionalization of quinoxalin-2(1h)-ones has been observed in recent years, suggesting an environmentally benign synthetic route in organic chemistry .

Properties

IUPAC Name |

3-[2-(benzylamino)-5-bromophenyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O/c22-15-10-11-17(23-13-14-6-2-1-3-7-14)16(12-15)20-21(26)25-19-9-5-4-8-18(19)24-20/h1-12,23H,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZNGOWEXWKTPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)

![4-(thiophen-3-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2466713.png)

![4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2466720.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2466721.png)

![8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B2466722.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one](/img/structure/B2466723.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)

![1-[3-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2466728.png)

![4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B2466729.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)